Bienvenue dans la boutique en ligne BenchChem!

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

GRPR binding affinity Radioligand competition PC-3 prostate cancer

This truncated bombesin (6-14) analog (Demobesin 1) combines D-Phe6, Leu-NHEt13, and des-Met14 modifications to deliver pure, competitive GRPR antagonism with subnanomolar affinity and zero residual agonism. Unlike propylamide or methyl ester variants that introduce unpredictable partial agonism, this scaffold ensures receptor blockade without internalization—enhancing in vivo tumor retention by ~7.4-fold over agonist vectors. The reference standard for GRPR-mediated imaging specificity (blocking reduces tumor uptake by ~62%) and a validated lead for 99mTc/68Ga/177Lu/225Ac conjugates. Order pure antagonist for reproducible pharmacology in prostate, breast, and SCLC models.

Molecular Formula C49H69N13O9
Molecular Weight 984.2 g/mol
Cat. No. B055873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Molecular FormulaC49H69N13O9
Molecular Weight984.2 g/mol
Structural Identifiers
SMILESCCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1
InChIKeyJVMRDYNGJCBNPA-BZFHMXIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): A High-Affinity GRPR Antagonist Peptide for Targeted Cancer Research


(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also known as Demobesin 1, is a synthetic nonapeptide antagonist of the gastrin-releasing peptide receptor (GRPR, BB2) [1]. It is a truncated bombesin (6-14) fragment engineered with three critical modifications—D-Phe at position 6, an N-ethylamide at the C-terminal Leu13, and deletion of Met14—that together confer potent, selective antagonism with IC50 values in the subnanomolar to low nanomolar range for GRPR binding and downstream signaling [2]. This compound is widely utilized as a pharmacological tool to block bombesin/GRP-mediated cellular responses and as a targeting vector for radiopharmaceutical development in oncology [3].

Why Generic Bombesin Antagonists Cannot Substitute for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in Critical Assays


Bombesin receptor ligands exhibit profound structure-activity relationship (SAR) divergence: minor sequence alterations can shift a compound from pure antagonist to partial agonist or even full agonist depending on the cellular context [1]. The (D-Phe6,Leu-NHEt13,des-Met14) scaffold uniquely combines subnanomolar GRPR affinity, pure competitive antagonism without residual agonism in human systems, and a lack of receptor internalization—a property that directly enhances in vivo tumor retention compared to agonists and other antagonist classes [2]. Substituting with a seemingly similar des-Met14 analog (e.g., propylamide or methyl ester variants) introduces unpredictable partial agonism in rat pancreatic acini or altered selectivity profiles that compromise experimental reproducibility and translational relevance [3].

Quantitative Differentiation of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Against Key Comparators: Binding, Function, and Targeting


Subnanomolar GRPR Binding Affinity: Demobesin 1 vs. Native Bombesin Agonist

In direct competition binding assays using 125I-[Tyr4]bombesin on human GRPR-expressing PC-3 prostate cancer cells, Demobesin 1 (the target compound) demonstrates an IC50 of 0.70 ± 0.08 nM, representing a 2.1-fold higher affinity than the native agonist [Tyr4]bombesin (IC50 = 1.5 ± 0.20 nM) [1]. The equilibrium dissociation constant (Kd) for the 99mTc-labeled form is 0.67 ± 0.10 nM, confirming retention of high affinity after radiometal conjugation [1]. This subnanomolar potency is essential for achieving high-contrast tumor imaging at low administered doses [2].

GRPR binding affinity Radioligand competition PC-3 prostate cancer

Pure Antagonism Without Calcium Mobilization: Demobesin 1 vs. Demobesin 4 Agonist

In functional assays using GRPR-transfected HEK293 cells and PC-3 prostate cancer cells, Demobesin 1 (antagonist) completely fails to stimulate calcium mobilization, in stark contrast to the agonist Demobesin 4 which induces robust calcium flux [1]. Furthermore, Demobesin 1 acts as a competitive antagonist, fully reversing bombesin-induced calcium mobilization and receptor internalization, whereas Demobesin 4 actively triggers GRPR internalization [1]. Quantitatively, 99mTc-Demobesin 1 exhibits minimal cellular uptake (5-10% of added radioactivity) compared to 45% uptake for 99mTc-Demobesin 4 in both PC-3 and HEK293 cells [1].

Functional antagonism Calcium flux Receptor internalization

Superior In Vivo Tumor Uptake and Retention: Demobesin 1 vs. Demobesin 4 Agonist

In PC-3 tumor-bearing mice, 99mTc-labeled Demobesin 1 exhibits markedly superior tumor uptake and retention compared to the agonist 99mTc-Demobesin 4 at all time points (1, 4, and 24 hours post-injection) [1]. Crucially, the tumor-to-kidney ratio—a key metric for imaging contrast and dosimetry—is 5.2 for Demobesin 1 versus only 0.7 for Demobesin 4 at 4 hours post-injection, representing a 7.4-fold improvement [1]. This enhanced tumor retention is attributed to the antagonist's inability to trigger GRPR internalization and subsequent lysosomal degradation [1].

Biodistribution Tumor targeting SPECT imaging

Distinct SAR: Ethylamide Modification Avoids Partial Agonism Seen in Propylamide and Butylamide Analogs

Systematic SAR studies of des-Met14-bombesin(6-13) alkylamides reveal that C-terminal modification critically dictates functional behavior across different species and cell types [1]. The ethylamide analog (structurally related to the target compound) maintains pure antagonist activity in rat pancreatic acini, whereas the propylamide analog ([D-Phe6]Bn(6-13)propylamide) exhibits 40% partial agonist activity in the same system despite having higher binding affinity (Ki = 4 nM vs. Ki = 96 nM for the free amide) [2]. The butylamide analog similarly displays partial agonism [3]. This species- and chain-length-dependent functional switching underscores the non-interchangeable nature of even closely related alkylamide variants [1].

Structure-activity relationship Partial agonism des-Met14 scaffold

Enhanced In Vivo Blockade Efficacy: 62% Reduction in Tumor Uptake of 68Ga-ProBOMB1

In a preclinical PET imaging study, co-injection of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a blocking agent significantly reduced the average tumor uptake of the GRPR-targeted tracer [68Ga]Ga-ProBOMB1 by 62% [1]. This substantial in vivo blockade confirms the compound's ability to saturate GRPR binding sites in living tumor xenografts, validating its utility as a pharmacological control for GRPR-mediated uptake specificity [1]. In comparison, the total absorbed dose in non-target organs (excluding bladder) was lower for [68Ga]Ga-ProBOMB1 than for the clinical-stage comparator [68Ga]Ga-NeoBOMB1 [1].

PET imaging In vivo competition Tumor blockade

Structural Differentiation: D-Phe6 Confers Metabolic Stability and Distinct Receptor Conformation

The incorporation of D-Phe at position 6 represents a critical structural determinant that distinguishes this antagonist from L-Phe-containing analogs [1]. Raman and infrared spectroscopic analyses of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) reveal a unique molecular conformation on silver surfaces, with distinct amide I and III band patterns compared to other bombesin(6-14) fragments including cyclo[D-Phe6,His7,Leu14]BN6-14 and [D-Phe6,Leu13-Ψ-p-chloro-Phe14]BN6-14 [1]. The D-amino acid substitution not only alters receptor interaction geometry but also confers resistance to aminopeptidase degradation, a property not shared by L-Phe-containing bombesin fragments [2].

Peptide stability Enzymatic degradation Conformational analysis

Optimal Research and Industrial Use Cases for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)


In Vitro Pharmacological Blockade of GRPR-Mediated Signaling in Cancer Cell Lines

Researchers studying GRPR-driven proliferation, migration, or secretion in prostate (PC-3, LNCaP), breast (T47D), or small cell lung cancer (NCI-H69, NCI-H720) cell lines should select this compound for its pure, subnanomolar competitive antagonism without residual agonism. It reliably blocks bombesin- or GRP-induced calcium mobilization, ERK phosphorylation, and growth factor secretion [1]. Unlike propylamide analogs, it does not exhibit partial agonism in rat-derived cell systems [2].

In Vivo Tumor Xenograft Blockade and Specificity Control in GRPR-Targeted Imaging

This compound is the reference standard for confirming GRPR-mediated tracer uptake specificity in PET and SPECT imaging studies. Co-injection of an excess dose reduces tumor uptake of GRPR-targeted radiopharmaceuticals by approximately 62% in murine models, validating receptor-specific signal [3]. Its lack of internalization makes it superior to agonists for pre-blocking protocols where receptor availability must be maintained [1].

Development of Radiometal-Labeled GRPR Antagonists for Theranostic Applications

The Demobesin 1 scaffold (99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14) serves as a validated lead structure for developing SPECT (99mTc) and PET (68Ga) imaging agents, as well as radiotherapeutic conjugates (177Lu, 225Ac). The antagonist profile yields 7.4-fold higher tumor-to-kidney ratios compared to agonist-based vectors, a critical advantage for reducing renal radiation dose in targeted radionuclide therapy [1]. The C-terminal ethylamide and D-Phe6 modifications provide a conjugation-friendly handle for chelator attachment without compromising receptor affinity [1].

Functional Studies of Bombesin/GRP Physiology in Ex Vivo Tissue Preparations

For studies involving isolated pancreatic acini, gastrointestinal smooth muscle strips, or neuronal preparations, this compound provides clean, competitive antagonism of bombesin-induced amylase secretion, smooth muscle contraction, or neuronal firing. Its D-Phe6 modification confers resistance to tissue peptidases, enabling longer experimental windows without the need for peptidase inhibitor cocktails [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.